molecular formula C26H21FN4O4S2 B2881117 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide CAS No. 895098-97-2

2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide

Cat. No. B2881117
CAS RN: 895098-97-2
M. Wt: 536.6
InChI Key: BOQPFUDBVLMHGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimido[5,4-c][2,1]benzothiazin ring system, a fluorobenzyl group, and a methoxyphenyl group . For a detailed structural analysis, it would be best to use specialized software or databases that can provide a 3D structure.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Synthesis and Antimicrobial Activity : Studies have synthesized novel organic compounds exhibiting significant antimicrobial and anti-inflammatory activities. For instance, compounds with benzothiazole and pyrimidine moieties have been reported to possess cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Oncology and Cancer Research

  • Antitumor Evaluation : Several studies have synthesized and evaluated compounds for antitumor activity, highlighting the importance of structural modifications to enhance efficacy against various cancer cell lines. For example, N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the potential of these compounds in cancer treatment (Fallah-Tafti et al., 2011).

Neurological Applications

  • Peripheral Benzodiazepine Receptor Imaging : Research on radiolabeled ligands for peripheral benzodiazepine receptors (PBR) provides insights into neuroinflammation and tumor progression, with compounds being developed for positron emission tomography (PET) imaging. This is crucial for understanding and diagnosing neurological conditions (Zhang et al., 2003).

Material Science and Photovoltaic Applications

  • Photovoltaic Efficiency Modeling : The photovoltaic efficiency of certain bioactive compounds has been modeled, indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the intersection between organic chemistry and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S2/c1-35-22-12-5-3-10-20(22)29-24(32)16-36-26-28-14-23-25(30-26)19-9-2-4-11-21(19)31(37(23,33)34)15-17-7-6-8-18(27)13-17/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQPFUDBVLMHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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